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Introduction
The human SmB/B' protein, encoded by the SNRPB gene, is a core component of the

spliceosome, the intricate molecular machinery responsible for pre-mRNA splicing. As part of

the U1, U2, U4, and U5 small nuclear ribonucleoproteins (snRNPs), SmB plays a critical role in

the removal of introns from pre-mRNA, a fundamental step in eukaryotic gene expression. Due

to its central role in RNA processing and its association with autoimmune diseases such as

Systemic Lupus Erythematosus where it is a common autoantigen, the production of pure,

recombinant SmB protein is crucial for a variety of research applications. These include

structural biology, in vitro splicing assays, and the development of diagnostic tools and potential

therapeutics for autoimmune disorders.

This document provides a detailed protocol for the expression of recombinant human SmB
protein in Escherichia coli and its subsequent purification. The protocol is designed to be a

comprehensive guide for researchers, offering step-by-step instructions from gene cloning to

protein purification and analysis.
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The SmB protein is an integral part of the spliceosome assembly pathway. Understanding this

pathway is essential for contextualizing the function of SmB. The following diagram illustrates

the major steps in spliceosome assembly.

Spliceosome Assembly Pathway
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Caption: Spliceosome Assembly Pathway.

The experimental workflow for producing recombinant SmB protein generally follows the steps

outlined in the diagram below.
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Caption: Recombinant Protein Production Workflow.

Experimental Protocols
This section details the materials and methods for the expression and purification of N-

terminally His-tagged human SmB protein.

Materials and Reagents
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E. coli strain: BL21(DE3)

Expression vector: pET-28a(+) or similar vector with an N-terminal His6-tag and a T7

promoter.

Culture media: Luria-Bertani (LB) broth and agar, Terrific Broth (TB).

Antibiotics: Kanamycin.

Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL

lysozyme.

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

Dialysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT.

Affinity Resin: Ni-NTA agarose resin.

Protocol 1: Gene Cloning and Transformation
Gene Synthesis and Cloning: Synthesize the human SNRPB gene, codon-optimized for E.

coli expression. Clone the gene into the pET-28a(+) vector to create an N-terminal His6-

tagged SmB fusion protein.

Transformation: Transform the pET-28a(+)-SNRPB plasmid into chemically competent E. coli

BL21(DE3) cells. Plate the transformed cells on LB agar plates containing kanamycin (50

µg/mL) and incubate overnight at 37°C.

Protocol 2: Protein Expression
Starter Culture: Inoculate a single colony from the agar plate into 50 mL of LB broth

containing kanamycin (50 µg/mL). Grow the culture overnight at 37°C with shaking at 220

rpm.
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Large-Scale Culture: Inoculate 1 L of Terrific Broth (with kanamycin) with the overnight

starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600)

reaches 0.6-0.8.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Incubation: Reduce the temperature to 18°C and continue to incubate for 16-20 hours with

shaking. This lower temperature can help to improve protein solubility.

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard

the supernatant and store the cell pellet at -80°C until further use.

Protocol 3: Protein Purification
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of original

culture. Lyse the cells on ice using sonication.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell

debris. Collect the supernatant containing the soluble His-tagged SmB protein.

Affinity Chromatography:

Equilibrate a Ni-NTA agarose column with Lysis Buffer.

Load the clarified lysate onto the column.

Wash the column with 10 column volumes of Wash Buffer to remove non-specifically

bound proteins.

Elute the His-tagged SmB protein with 5 column volumes of Elution Buffer. Collect

fractions.

Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those

containing the purified SmB protein.

Dialysis: Pool the fractions containing the purified protein and dialyze against Dialysis Buffer

overnight at 4°C to remove imidazole and for buffer exchange.
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Concentration and Storage: Concentrate the dialyzed protein using a centrifugal filter unit.

Determine the final protein concentration and store at -80°C.

Data Presentation
The following table summarizes the expected quantitative data from a typical purification of

recombinant human SmB protein from a 1 L E. coli culture. Please note that yields can vary

depending on the specific experimental conditions.

Parameter Value

Culture Volume 1 L

Wet Cell Weight 5-10 g

Total Soluble Protein 200-400 mg

Purified Protein Yield 2-5 mg

Purity (by SDS-PAGE) >90%

Molecular Weight (His-tagged) ~28 kDa

Conclusion
This document provides a comprehensive protocol for the expression and purification of

recombinant human SmB protein. The successful production of this protein will facilitate

further research into its role in pre-mRNA splicing and its involvement in autoimmune diseases.

The provided workflow, protocols, and expected data will serve as a valuable resource for

researchers in molecular biology, drug discovery, and related fields.

To cite this document: BenchChem. [Application Notes and Protocols for Recombinant
Human SmB Protein Expression and Purification]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1176644#protocol-for-recombinant-smb-
protein-expression-and-purification]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1176644?utm_src=pdf-body
https://www.benchchem.com/product/b1176644?utm_src=pdf-body
https://www.benchchem.com/product/b1176644#protocol-for-recombinant-smb-protein-expression-and-purification
https://www.benchchem.com/product/b1176644#protocol-for-recombinant-smb-protein-expression-and-purification
https://www.benchchem.com/product/b1176644#protocol-for-recombinant-smb-protein-expression-and-purification
https://www.benchchem.com/product/b1176644#protocol-for-recombinant-smb-protein-expression-and-purification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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